molecular formula C14H22ClFO2Si B8466057 2-(Tert-butyldimethylsilyloxy)-1-(4-chloro-3-fluorophenyl)ethanol

2-(Tert-butyldimethylsilyloxy)-1-(4-chloro-3-fluorophenyl)ethanol

Cat. No. B8466057
M. Wt: 304.86 g/mol
InChI Key: KTBITCVLPAOFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butyldimethylsilyloxy)-1-(4-chloro-3-fluorophenyl)ethanol is a useful research compound. Its molecular formula is C14H22ClFO2Si and its molecular weight is 304.86 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Tert-butyldimethylsilyloxy)-1-(4-chloro-3-fluorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Tert-butyldimethylsilyloxy)-1-(4-chloro-3-fluorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Tert-butyldimethylsilyloxy)-1-(4-chloro-3-fluorophenyl)ethanol

Molecular Formula

C14H22ClFO2Si

Molecular Weight

304.86 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethanol

InChI

InChI=1S/C14H22ClFO2Si/c1-14(2,3)19(4,5)18-9-13(17)10-6-7-11(15)12(16)8-10/h6-8,13,17H,9H2,1-5H3

InChI Key

KTBITCVLPAOFPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C1=CC(=C(C=C1)Cl)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(tert-butyldimethylsilyloxy)acetaldehyde (2.00 g, 10.3 mmol) in dry THF (40 mL) was placed in an ice bath, and (4-chloro-3-fluorophenyl)magnesium bromide (24.8 mL, 12.4 mmol) was added dropwise via a syringe. The reaction mixture was stirred at 0° C. for 1 hour and then carefully quenched by dropwise addition of water. The reaction mixture was concentrated, and the residue was partitioned between EtOAc and saturated aqueous NH4Cl. The organics were dried, filtered and concentrated. The crude product was purified by column chromatography, eluting with hexanes/EtOAc (20:1) to give 2-(tert-butyldimethylsilyloxy)-1-(4-chloro-3-fluorophenyl)ethanol (2.92 g, 9.58 mmol, 92.8% yield) as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
24.8 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.